molecular formula C15H10BrNO2 B2437276 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione CAS No. 519169-56-3

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione

Cat. No.: B2437276
CAS No.: 519169-56-3
M. Wt: 316.154
InChI Key: UXOWCYKOWZBSCI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an isoindole-1,3-dione core with a 4-bromo-2-methylphenyl substituent, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by bromination and methylation reactions. One common synthetic route includes:

    Condensation Reaction: Phthalic anhydride reacts with 4-bromo-2-methylaniline under acidic conditions to form the isoindole-1,3-dione core.

    Bromination: The resulting compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones using reagents like potassium permanganate or sodium borohydride.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are useful in the synthesis of complex organic molecules.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anti-inflammatory and anticancer agents.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and photochromic materials, due to its unique electronic properties.

Comparison with Similar Compounds

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

    2-(4-Chlorophenyl)isoindole-1,3-dione: Similar structure but with a chlorine substituent instead of bromine, which may alter its reactivity and biological activity.

    2-(4-Methylphenyl)isoindole-1,3-dione: Lacks the bromine atom, resulting in different chemical properties and applications.

    2-(4-Nitrophenyl)isoindole-1,3-dione:

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and application potential compared to its analogs.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWCYKOWZBSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519169-56-3
Record name 2-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
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